Dehydro Aripiprazole Hydrochloride
Overview
Description
Dehydro Aripiprazole Hydrochloride is an active metabolite of Aripiprazole, an atypical antipsychotic agent. It is formed primarily through the metabolic actions of cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 . This compound retains similar pharmacological properties to its parent compound, Aripiprazole, and is known for its antipsychotic activity .
Scientific Research Applications
Dehydro Aripiprazole Hydrochloride has several scientific research applications:
Mechanism of Action
Target of Action
Dehydro Aripiprazole Hydrochloride, an active metabolite of Aripiprazole , primarily targets dopamine D2 receptors (D2R) and serotonin 5-HT1A and 5-HT2A receptors . These receptors play a crucial role in regulating mood and behavior, and their dysregulation is associated with various psychiatric disorders .
Mode of Action
This compound acts as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors . As a partial agonist, it can both stimulate and inhibit dopamine, depending on the levels of dopamine present . This unique mechanism allows it to modulate dopamine levels in key brain pathways .
Biochemical Pathways
The compound affects the dopaminergic and serotonergic pathways in the brain . By acting as a partial agonist at D2 receptors, it can reduce hyperfunctioning dopaminergic transmission in the mesolimbic pathway and increase dopaminergic activity back to normal levels in the mesocortical pathway . This modulation of dopamine levels is thought to alleviate both positive and negative symptoms of schizophrenia .
Pharmacokinetics
This compound is metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4 . The genetic polymorphism of CYP2D6 can lead to high variability in plasma concentrations among different phenotypes . The compound’s half-life varies between 58 and 78 hours and can reach 140 hours in CYP2D6 poor metabolizers .
Result of Action
The molecular and cellular effects of this compound’s action are complex and multifaceted. It has been shown to affect multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It’s also hypothesized to have effects on cell-protective mechanisms and neurite growth .
Action Environment
Environmental factors, such as concomitant use of other drugs, can influence the action, efficacy, and stability of this compound. For instance, the presence of CYP3A4 inhibitors can necessitate a reduction in dosage . Additionally, factors like age, sex, and lifestyle habits (e.g., tobacco smoking) can also impact the drug’s metabolism and effectiveness .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Dehydro Aripiprazole Hydrochloride interacts with various enzymes and proteins. It is primarily metabolized by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 . The nature of these interactions involves the transformation of Aripiprazole into this compound .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. As a metabolite of Aripiprazole, it may influence cell function by modulating dopamine D2-receptor activity
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the dopamine D2-receptor . It is thought to act as a selective dopamine D2-receptor antagonist with dopamine autoreceptor agonist activity . This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound has a long half-life, which suggests stability over time
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Studies on Aripiprazole, from which this compound is derived, suggest that the effects can vary with dosage
Metabolic Pathways
This compound is involved in metabolic pathways mediated by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 . These enzymes play a crucial role in its formation from Aripiprazole
Transport and Distribution
It is known that Aripiprazole, the parent compound, is extensively distributed in the extravascular space and more than 99% of Aripiprazole and this compound is bound to plasma protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Aripiprazole Hydrochloride involves the dehydrogenation of Aripiprazole. This process is typically catalyzed by the hepatic enzymes CYP3A4 and CYP2D6 . The reaction conditions often include the use of acetonitrile under basic conditions for protein precipitation and separation on an octadecylsilyl column filled with 3-µm particles using an isocratic mixture of 30% acetonitrile containing 0.1% formic acid .
Industrial Production Methods
Industrial production of this compound focuses on optimizing the yield and purity of the compound. One method involves reducing the particle size of Aripiprazole to minimize the formation of unwanted dehydro impurities . This process includes reacting 1-(2,3-dichlorphenyl)piperazine or its salt with specific reagents under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Dehydro Aripiprazole Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion to epoxide metabolites.
Reduction: Formation of reduced metabolites.
Substitution: Formation of glutathione conjugates.
Common Reagents and Conditions
Common reagents used in these reactions include glutathione for conjugation reactions and various oxidizing agents for the formation of epoxide metabolites . The conditions typically involve enzymatic catalysis by CYP3A4 and CYP2D6 .
Major Products Formed
The major products formed from these reactions include epoxide metabolites and glutathione conjugates .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: The parent compound with similar pharmacological properties.
Haloperidol: Another antipsychotic with a different mechanism of action, primarily acting as a dopamine D2 receptor antagonist.
Risperidone: An atypical antipsychotic with a broader receptor profile, including dopamine and serotonin receptor antagonism.
Uniqueness
Dehydro Aripiprazole Hydrochloride is unique due to its partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, which distinguishes it from other antipsychotics that primarily act as antagonists . This unique mechanism contributes to its efficacy and favorable side effect profile .
Properties
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16H,1-2,10-15H2,(H,26,29);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQHINIXYQSLAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648054 | |
Record name | 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008531-60-9 | |
Record name | 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.